molecular formula C18H17NO5S2 B2679498 methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate CAS No. 2034439-28-4

methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate

Cat. No.: B2679498
CAS No.: 2034439-28-4
M. Wt: 391.46
InChI Key: YLTCCNRMQCZBMR-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate is a complex organic compound, notable for its unique structure that integrates functional groups from different chemical families. It combines a methyl ester group with a sulfonamide linkage, connected via a hydroxyethyl chain to a benzo[b]thiophene unit. This multifaceted structure allows it to interact with diverse biological targets, making it an intriguing candidate for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of Intermediate Compounds

    • Reagent: Benzo[b]thiophene

    • Conditions: Requires halogenation followed by Grignard reaction or similar methodologies to introduce the hydroxyethyl group.

  • Step 2: Formation of Sulfonamide Linkage

    • Reagent: Sulfonyl chloride

    • Conditions: Utilizes nucleophilic substitution reactions under controlled acidic or basic conditions to form the sulfonamide.

  • Step 3: Esterification

    • Reagent: 4-hydroxybenzoic acid

    • Conditions: Methylation using methyl iodide in the presence of a base, typically conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods

For industrial scale, automated continuous flow processes involving microreactor technology can enhance yield and purity. These reactors offer precise control over reaction conditions such as temperature and pressure, essential for complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Primarily affects the hydroxyethyl group, potentially forming keto derivatives.

  • Reduction:

    • Targeting the benzo[b]thiophene ring may yield dihydro analogs.

  • Substitution:

    • Electrophilic aromatic substitution on the benzoate ring is common, influencing compound reactivity.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens, nitrating agents.

Major Products

  • Oxidation Products: Hydroxybenzo[b]thiophene ketone derivatives.

  • Reduction Products: Dihydrobenzo[b]thiophene variants.

  • Substitution Products: Halogenated or nitrated benzoates.

Scientific Research Applications

This compound's multi-reactive nature makes it valuable in:

  • Chemistry: As a building block for synthesizing complex molecules.

  • Biology: Its structure suggests potential as a molecular probe.

  • Medicine: Investigated for possible pharmacological activities.

  • Industry: Utilized in creating novel materials with specific properties.

Mechanism of Action

The molecular structure of methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate allows it to:

  • Target Enzymes: Inhibit specific enzymes by binding to active sites.

  • Pathways: Modulate signaling pathways by interacting with key intermediates.

Comparison with Similar Compounds

Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate stands out due to its:

  • Unique integration of benzo[b]thiophene, hydroxyethyl, sulfonamide, and methyl ester groups.

  • Enhanced reactivity profile.

Similar Compounds Include:

  • Methyl 4-(benzo[b]thiophen-3-yl)benzoate: Lacks the sulfonamide and hydroxyethyl functionalities.

  • 4-(N-(2-Hydroxyethyl)sulfamoyl)benzoic acid: Absence of the methyl ester and benzo[b]thiophene unit.

Properties

IUPAC Name

methyl 4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-24-18(21)12-6-8-13(9-7-12)26(22,23)19-10-16(20)15-11-25-17-5-3-2-4-14(15)17/h2-9,11,16,19-20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCCNRMQCZBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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